Oxepan-4-ylmethanamine
Overview
Description
Oxepan-4-ylmethanamine is an organic compound with the molecular formula C7H15NO. It is a derivative of oxepane, a seven-membered heterocyclic compound, and contains an amine group attached to the fourth carbon of the oxepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Oxepan-4-ylmethanamine can be synthesized through several methods, including the reduction of oxepan-4-one followed by amination. One common approach involves the reduction of oxepan-4-one using lithium aluminum hydride (LiAlH4) to form the corresponding alcohol, which is then converted to the amine using reagents like ammonia or an amine derivative.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions under controlled conditions to ensure purity and yield. The process typically includes the use of catalysts and specific reaction conditions to optimize the synthesis.
Chemical Reactions Analysis
Types of Reactions: Oxepan-4-ylmethanamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions include oxepan-4-one (from oxidation), oxepan-4-ol (from reduction), and various substituted oxepanes (from substitution reactions).
Scientific Research Applications
Oxepan-4-ylmethanamine has several scientific research applications across different fields:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound can be used in the study of biological systems and the development of new bioactive molecules.
Industry: this compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which oxepan-4-ylmethanamine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Oxepan-4-ylmethanamine is similar to other oxepane derivatives, such as oxepan-2-ylmethanamine and oxepan-3-ylmethanamine. its unique structural features, such as the position of the amine group, contribute to its distinct properties and applications. These differences can influence its reactivity, stability, and biological activity.
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Properties
IUPAC Name |
oxepan-4-ylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c8-6-7-2-1-4-9-5-3-7/h7H,1-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCQSKZVJELDYPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCOC1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1367992-64-0 | |
Record name | 1-(oxepan-4-yl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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